

# Phenyltrimethylammonium Chloride: A Spectroscopic and Mechanistic Analysis

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## Compound of Interest

Compound Name: Phenyltrimethylammonium chloride

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for **phenyltrimethylammonium chloride**. It includes detailed tables of  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts, a thorough experimental protocol for acquiring such data, and a mechanistic diagram illustrating its role as a phase-transfer catalyst. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

## Spectroscopic Data

The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **phenyltrimethylammonium chloride**, recorded in deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ).

**Table 1:  $^1\text{H}$  NMR Data**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.8-8.0	Multiplet	5H	Aromatic protons ( $\text{C}_6\text{H}_5$ )
~3.6	Singlet	9H	Methyl protons ( $-\text{N}(\text{CH}_3)_3$ )

**Table 2:  $^{13}\text{C}$  NMR Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
~145	C (quaternary, attached to N)
~130-132	CH (aromatic)
~128-130	CH (aromatic)
~120-122	CH (aromatic)
~55	-N(CH <sub>3</sub> ) <sub>3</sub>

## Experimental Protocol: NMR Spectroscopy

The following protocol outlines a standard procedure for the acquisition of  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **phenyltrimethylammonium chloride**.

### 1. Sample Preparation:

- Accurately weigh approximately 10-20 mg of **phenyltrimethylammonium chloride**.
- Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO- $\text{d}_6$ ).
- Transfer the solution to a 5 mm NMR tube.

### 2. $^1\text{H}$ NMR Acquisition:

- Instrument: 400 MHz NMR Spectrometer
- Solvent: DMSO- $\text{d}_6$
- Temperature: 298 K
- Pulse Program: A standard single-pulse experiment (e.g., zg30).
- Number of Scans: 16
- Relaxation Delay: 1.0 s

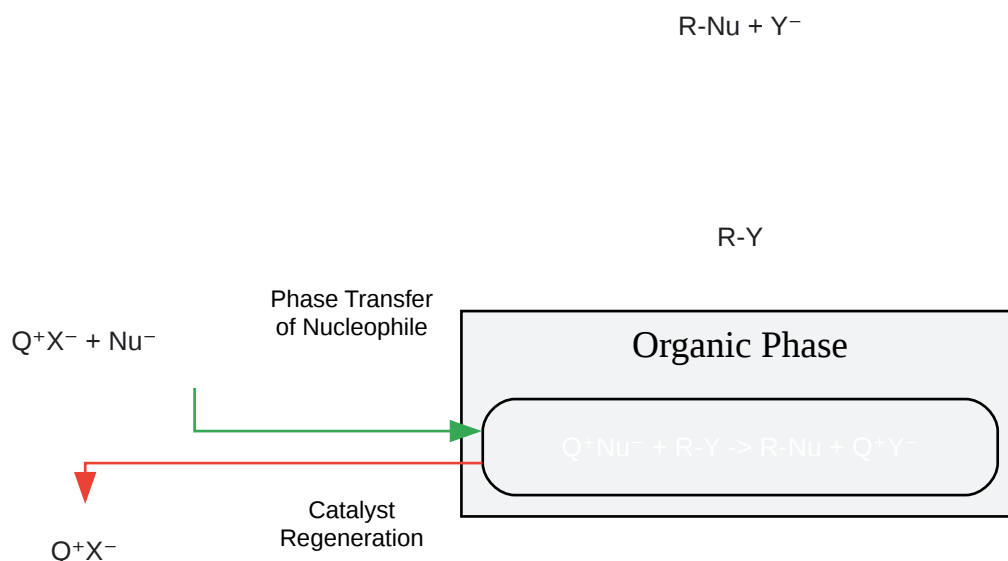
- Acquisition Time: ~4 s
- Spectral Width: -2 to 12 ppm
- Referencing: The residual solvent peak of DMSO-d<sub>6</sub> is used as a reference ( $\delta$  = 2.50 ppm).  
[\[1\]](#)

### 3. <sup>13</sup>C NMR Acquisition:

- Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz <sup>1</sup>H frequency)
- Solvent: DMSO-d<sub>6</sub>
- Temperature: 298 K
- Pulse Program: A standard proton-decoupled single-pulse experiment with NOE.
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Acquisition Time: ~1.5 s
- Spectral Width: 0 to 160 ppm
- Referencing: The solvent peak of DMSO-d<sub>6</sub> is used as a reference ( $\delta$  = 39.52 ppm).[\[1\]](#)

## Mechanistic Insight: Phase-Transfer Catalysis

**Phenyltrimethylammonium chloride** is widely utilized as a phase-transfer catalyst.[\[2\]](#) This catalytic process facilitates the reaction between reactants located in immiscible phases, typically an aqueous and an organic phase. The diagram below illustrates the general mechanism of phase-transfer catalysis where **phenyltrimethylammonium chloride** (Q<sup>+</sup>X<sup>-</sup>) transports a nucleophile (Nu<sup>-</sup>) from the aqueous phase to the organic phase to react with an organic substrate (R-Y).



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## References

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